molecular formula C18H22N2 B070820 1,3-Dibenzylpiperazine CAS No. 179051-52-6

1,3-Dibenzylpiperazine

Cat. No. B070820
M. Wt: 266.4 g/mol
InChI Key: AJNDRRBUHVZNKU-UHFFFAOYSA-N
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Patent
US07887784B2

Procedure details

To a 0° C. suspension of dione 6 (1.38 g, 4.7 mmol) in dry THF (120 mL) was added LiAlH4 (0.713 g, 18.8 mmol) in two portions. The mixture was maintained on ice for 15 min, then the reaction was heated at reflux for 2.5 h. The solution was cooled and stirred for an additional 19 h then the excess LiAlH4 was quenched by the careful, sequential addition of 0.7 mL water, 1.3 mL 4 M NaOH and 0.7 mL water. The solids that formed will filtered (Celite) and the filtrate concentrated to provide 7 as a pale colored solid (1.29 g, 103%, with THF) that slowly formed from an oil. 1H NMR (400 MHz, CDCl3): δ 1.93 (m, triplet shape, 1H), 2.11 (td, J=2.9, 11.0 Hz, 1H, overlapped with bs, NH, 1H), 2.58 (dd, 8.8, 13.2 Hz, 1H), 2.70-2.77 (m, 2H), 2.79-2.87 (m, 2H), 2.92 (dt, J=2.3, 11.7 Hz, 1H), 3.02 (m, 1H), 3.51 (dd, AB pattern, J=12.8 Hz, 2H), 7.18-7.33 (m, 10H); 13C NMR (100 MHz, CDCl3): δ 40.7, 45.6, 53.3, 56.2, 59.6, 63.3, 126.3, 127.0, 128.1, 128.4, 129.2, 137.9, 138.5. HRMS Calcd. for [C18H22N2+H+]: 267.1861. Found 267.1869.
Name
Quantity
1.38 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0.713 g
Type
reactant
Reaction Step Two
Name
Yield
103%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][C:12](=O)[NH:11][CH:10]([CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[C:9]1=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH2:1]([N:8]1[CH2:13][CH2:12][NH:11][CH:10]([CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
1.38 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(C(NC(C1)=O)CC1=CC=CC=C1)=O
Name
Quantity
120 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.713 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]

Conditions

Stirring
Type
CUSTOM
Details
stirred for an additional 19 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was maintained on ice for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2.5 h
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
CUSTOM
Type
CUSTOM
Details
the excess LiAlH4 was quenched by the careful,
ADDITION
Type
ADDITION
Details
sequential addition of 0.7 mL water, 1.3 mL 4 M NaOH and 0.7 mL water
CUSTOM
Type
CUSTOM
Details
The solids that formed will
FILTRATION
Type
FILTRATION
Details
filtered (Celite)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(NCC1)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.29 g
YIELD: PERCENTYIELD 103%
YIELD: CALCULATEDPERCENTYIELD 103%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07887784B2

Procedure details

To a 0° C. suspension of dione 6 (1.38 g, 4.7 mmol) in dry THF (120 mL) was added LiAlH4 (0.713 g, 18.8 mmol) in two portions. The mixture was maintained on ice for 15 min, then the reaction was heated at reflux for 2.5 h. The solution was cooled and stirred for an additional 19 h then the excess LiAlH4 was quenched by the careful, sequential addition of 0.7 mL water, 1.3 mL 4 M NaOH and 0.7 mL water. The solids that formed will filtered (Celite) and the filtrate concentrated to provide 7 as a pale colored solid (1.29 g, 103%, with THF) that slowly formed from an oil. 1H NMR (400 MHz, CDCl3): δ 1.93 (m, triplet shape, 1H), 2.11 (td, J=2.9, 11.0 Hz, 1H, overlapped with bs, NH, 1H), 2.58 (dd, 8.8, 13.2 Hz, 1H), 2.70-2.77 (m, 2H), 2.79-2.87 (m, 2H), 2.92 (dt, J=2.3, 11.7 Hz, 1H), 3.02 (m, 1H), 3.51 (dd, AB pattern, J=12.8 Hz, 2H), 7.18-7.33 (m, 10H); 13C NMR (100 MHz, CDCl3): δ 40.7, 45.6, 53.3, 56.2, 59.6, 63.3, 126.3, 127.0, 128.1, 128.4, 129.2, 137.9, 138.5. HRMS Calcd. for [C18H22N2+H+]: 267.1861. Found 267.1869.
Name
Quantity
1.38 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0.713 g
Type
reactant
Reaction Step Two
Name
Yield
103%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][C:12](=O)[NH:11][CH:10]([CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[C:9]1=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH2:1]([N:8]1[CH2:13][CH2:12][NH:11][CH:10]([CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
1.38 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(C(NC(C1)=O)CC1=CC=CC=C1)=O
Name
Quantity
120 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.713 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]

Conditions

Stirring
Type
CUSTOM
Details
stirred for an additional 19 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was maintained on ice for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2.5 h
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
CUSTOM
Type
CUSTOM
Details
the excess LiAlH4 was quenched by the careful,
ADDITION
Type
ADDITION
Details
sequential addition of 0.7 mL water, 1.3 mL 4 M NaOH and 0.7 mL water
CUSTOM
Type
CUSTOM
Details
The solids that formed will
FILTRATION
Type
FILTRATION
Details
filtered (Celite)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(NCC1)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.29 g
YIELD: PERCENTYIELD 103%
YIELD: CALCULATEDPERCENTYIELD 103%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.